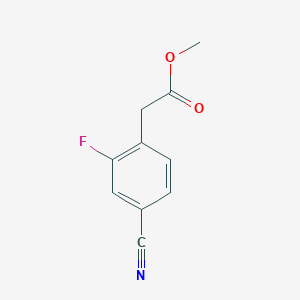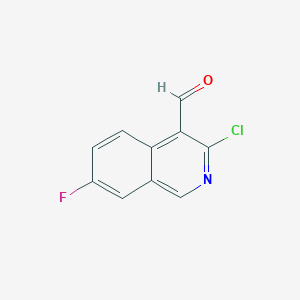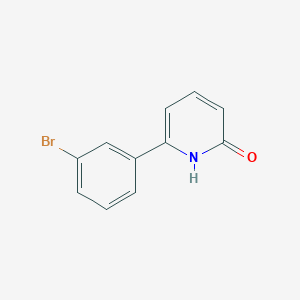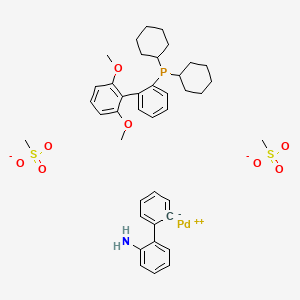![molecular formula C9H6N4 B13670992 [1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-h][1,7]naphthyridine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a fused ring system that includes a triazole ring and a naphthyridine ring, making it a unique and versatile molecule in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. For instance, one common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired product in moderate to high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: [1,2,4]Triazolo[4,3-h][1,7]naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives of the compound can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have demonstrated its inhibitory activities toward various kinases and its antiproliferative effects on cancer cell lines .
Industry: In the industrial sector, this compound derivatives are explored for their use in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[4,3-h][1,7]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s anti-inflammatory effects are linked to its modulation of inflammatory pathways and reduction of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine
- [1,2,4]Triazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-h][1,7]naphthyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. For example, while [1,2,4]Triazolo[4,3-a]pyrazine derivatives are known for their antibacterial activity, this compound exhibits broader biological activities, including anticancer and anti-inflammatory effects .
Propriétés
Formule moléculaire |
C9H6N4 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-h][1,7]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-7-3-5-13-6-11-12-9(13)8(7)10-4-1/h1-6H |
Clé InChI |
KOASNSZMLWLZDC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NN=CN3C=C2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)







![Ethyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13670999.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13671000.png)
